molecular formula C17H13F2N3OS2 B2970555 N-(2,4-difluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-57-0

N-(2,4-difluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2970555
CAS No.: 864918-57-0
M. Wt: 377.43
InChI Key: FSZUBFHCKRELPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-difluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the class of thiadiazole-containing acetamides. Its structure features:

  • A 1,2,4-thiadiazole core substituted at position 3 with an o-tolyl group (2-methylphenyl).
  • A thioacetamide side chain at position 5 of the thiadiazole, linked to a 2,4-difluorophenyl moiety.

Thiadiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties . The presence of fluorine atoms and the o-tolyl group likely enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c1-10-4-2-3-5-12(10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUBFHCKRELPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Contains a 4,5-dihydro-1,3,4-thiadiazole ring with a 4-fluorophenyl substituent. Exhibits anti-inflammatory and antimicrobial activities due to hydrogen bonding interactions (e.g., N–H···O) and π-π stacking in its crystal structure .
Triazole-Thiadiazole Hybrids
  • 2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,4-difluorophenyl)acetamide (573931-40-5, ):
    • Replaces the thiadiazole with a 1,2,4-triazole core.
    • The ethyl and furan-2-yl substituents may enhance solubility but reduce steric bulk compared to the o-tolyl group .
    • Comparison : Triazole cores often exhibit improved metabolic stability but may alter target selectivity compared to thiadiazoles .

Substituent Effects on Bioactivity

Fluorophenyl vs. Trifluoromethylphenyl
  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ():
    • The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity.
    • Comparison : The 2,4-difluorophenyl group in the target compound provides moderate electron-withdrawal while maintaining lower molecular weight, which may improve bioavailability .
o-Tolyl vs. Pyridinyl

Thioacetamide Linker Modifications

  • 2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (442537-18-0, ): Features a dual thioether linkage instead of a single thioacetamide group. Comparison: The additional sulfur atom may improve redox activity but increase susceptibility to oxidative degradation compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors Molecular Weight (g/mol)
Target Compound 3.8 5 1 393.43
N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide 2.2 4 2 323.35
573931-40-5 (Triazole analog) 3.1 6 1 404.41
442537-18-0 (Dual thioether) 4.5 6 2 448.46

Key Observations :

  • The target compound’s higher logP (3.8) reflects greater lipophilicity due to the o-tolyl and difluorophenyl groups, favoring blood-brain barrier penetration .
  • Reduced hydrogen bond donors (1 vs. 2 in ) may limit polar interactions but enhance passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.